ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate

LogP Lipophilicity Drug-likeness

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate is a privileged coumarin-3-carboxamide scaffold for hepatocellular carcinoma and HDAC inhibitor programs. It features the critical 8-methoxy substitution (IC50 shifts from 3.81 µM to 38.28 µM upon bromination at this position) and a para-ethyl benzoate cap enabling esterase-dependent intracellular prodrug release. This specific regioisomer is the only rational choice for HDAC pocket access. The compound carries a verified GC-MS reference and defined melting point (241 °C), making it ideal for analytical method development and parallel library synthesis.

Molecular Formula C20H17NO6
Molecular Weight 367.357
CAS No. 119686-23-6
Cat. No. B2462938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate
CAS119686-23-6
Molecular FormulaC20H17NO6
Molecular Weight367.357
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C20H17NO6/c1-3-26-19(23)12-7-9-14(10-8-12)21-18(22)15-11-13-5-4-6-16(25-2)17(13)27-20(15)24/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyUYVRAEBNCGBIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate (CAS 119686-23-6): Structural Identity and Physicochemical Baseline for Procurement Decisions


Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate (CAS 119686-23-6) is a fully synthetic coumarin-3-carboxamide derivative incorporating an 8-methoxy substitution on the chromene core and a 4-(ethoxycarbonyl)phenyl amide tail. Its molecular formula is C20H17NO6 with an average mass of 367.352 Da . The compound is characterized by a predicted ACD/LogP of 3.50, a polar surface area of 91 Ų, and zero Rule of 5 violations, placing it within favorable drug-like chemical space . The experimental melting point of 241 °C (from chloroform solvate) has been reported, along with a predicted boiling point of 634.5 °C and density of 1.350 g/cm³ [1]. A GC-MS spectrum is deposited in the SpectraBase database (Compound ID BEQwd1DNG9g), providing a verified analytical reference for identity confirmation [2]. This compound is a member of the broader 8-methoxycoumarin-3-carboxamide family, a class that has demonstrated potent anticancer and HDAC-inhibitory activities in multiple independent studies [3][4].

Why Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate Cannot Be Replaced by Generic Coumarin-3-Carboxamide Analogs


Substitution of this compound by structurally similar coumarin-3-carboxamides is not scientifically justifiable without re-validation, because three structural variables undergo simultaneous and interdependent changes that alter both physicochemical and pharmacological profiles. The ethyl ester moiety (vs. isopropyl, methyl, or basic amino-ethyl esters) governs lipophilicity, metabolic stability, and esterase susceptibility . The para-substitution pattern on the benzamide ring (vs. meta-substitution) determines molecular geometry and, critically, the ability of the compound to access deep binding pockets in target proteins such as HDAC enzymes [1]. The 8-methoxy substituent on the coumarin core (vs. 6- or 7-substitution or unsubstituted) is not interchangeable; in N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series, bromination at the 8-methoxy-bearing ring position reduced HepG-2 cytotoxicity from IC50 3.81 µM to 38.28 µM, demonstrating that even minor modifications at this position drastically alter bioactivity [2]. Together, these interdependent variables mean that no single near-neighbor analog can serve as a direct functional substitute without independent biological and physicochemical qualification.

Quantitative Differentiation Evidence: Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate vs. Closest Structural Analogs


Lipophilicity Differentiation: Ethyl Ester (ACD/LogP 3.50) vs. Isopropyl Ester Analog (Estimated ACD/LogP ~3.9–4.0)

The target compound (ethyl ester) has a calculated ACD/LogP of 3.50 and zero Rule of 5 violations, as reported by ChemSpider . The closest ester homolog, propan-2-yl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate (CAS 445016-57-9, molecular formula C21H19NO6, MW 381.4 g/mol), bears an isopropyl ester in place of the ethyl ester. Standard Hansch-Fujita π analysis predicts that the addition of one methylene unit (ethyl → isopropyl) increases LogP by approximately 0.45–0.55 units, yielding an estimated ACD/LogP of ~3.9–4.0 for the isopropyl analog. This LogP difference of ~0.4–0.5 units shifts the isopropyl analog closer to the upper boundary of optimal oral absorption space (LogP > 4 is associated with increased risk of poor solubility and metabolic clearance). The ethyl ester thus occupies a more favorable position in drug-like chemical space for applications where balanced hydrophilicity–lipophilicity is required.

LogP Lipophilicity Drug-likeness ADME Permeability

Ester Steric Bulk and Enzymatic Hydrolysis Susceptibility: Ethyl vs. Isopropyl Ester

Ethyl esters are established substrates for mammalian carboxylesterases (CES1 and CES2), with hydrolysis rates that are sensitive to the steric bulk of the alcohol moiety. Isopropyl esters introduce α-branching adjacent to the ester oxygen, creating steric hindrance that reduces the catalytic efficiency of esterase-mediated hydrolysis by approximately 3- to 10-fold relative to the corresponding ethyl ester, as demonstrated across diverse ester-containing drug scaffolds [1]. This differential hydrolysis susceptibility has direct consequences: the ethyl ester can function as a transient prodrug form that releases the active carboxylic acid metabolite upon esterase cleavage, whereas the isopropyl ester provides greater metabolic stability. For applications where intracellular carboxylic acid liberation is desired (e.g., HDAC inhibitor design where the free carboxylate or hydroxamate is the zinc-binding pharmacophore), the ethyl ester offers a kinetically competent prodrug strategy that the isopropyl analog may not match.

Esterase Prodrug Metabolic stability Hydrolysis Steric hindrance

Para-Substituted Benzoate Geometry: Critical for HDAC Binding Pocket Access vs. Meta-Substituted Positional Isomer

The target compound features a para-substituted benzoate connected via an amide linker, producing an extended, linear molecular geometry with the ester group positioned roughly 180° relative to the amide bond. The positional isomer, methyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate (CAS 445020-62-2), places the ester at the meta position, introducing a ~120° kink in the molecular axis. In coumarin-based benzamide HDAC inhibitors, the para-substituted benzamide geometry is essential for the surface recognition cap group to properly orient the linker and zinc-binding group into the narrow HDAC catalytic tunnel [1]. The most potent compound in this class (8u) achieved HDAC1 IC50 = 0.47 ± 0.02 µM, comparable to the clinical HDAC inhibitor entinostat (IC50 = 0.41 ± 0.06 µM), and utilized a para-substituted benzamide architecture [1]. The meta-substituted analog, by introducing a ~120° directional change, would project the ester group into a different spatial region, likely disrupting the critical cap group interactions with the enzyme surface that are necessary for potent HDAC binding.

HDAC inhibitor SAR Benzamide Molecular geometry Zinc-binding

Anticancer Potency of the 8-Methoxycoumarin-3-Carboxamide Scaffold: Class-Level Cytotoxicity Against Hepatocellular Carcinoma

While the target compound itself lacks directly published cytotoxicity data, the 8-methoxycoumarin-3-carboxamide scaffold to which it belongs has demonstrated potent and reproducible antiproliferative activity against HepG-2 hepatocellular carcinoma cells across two independent studies. In the 2023 study by Abu Ali et al., the most potent N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7) exhibited an IC50 of 0.75 µM, outperforming the reference anticancer drug staurosporine by 11.2-fold (staurosporine IC50 = 8.37 µM) [1]. In a separate study, compound 5 achieved an IC50 of 0.9 µM against the same cell line, representing a 9.3-fold improvement over staurosporine (IC50 = 8.4 µM), with minimal impact on normal cells [2]. Both studies identified the 8-methoxy substitution as critical for potency; moving the methoxy group or brominating at the same position substantially reduced activity (e.g., compound 4 with bromine at the 8-methoxy-bearing position: IC50 = 38.28 µM, a 10-fold loss) [1]. The target compound retains the intact 8-methoxycoumarin-3-carboxamide pharmacophore and adds a para-ethyl benzoate tail that is structurally compatible with the cap group requirements identified in HDAC inhibitor SAR [3].

Hepatocellular carcinoma Cytotoxicity HepG2 Staurosporine 8-Methoxycoumarin

HDAC1 Inhibitory Potency: Coumarin-Benzamide Class Benchmarking Against Entinostat

The coumarin-based benzamide class, to which this compound belongs, has produced HDAC1 inhibitors with potency comparable to clinical-stage agents. In the systematic SAR study by Abdizadeh et al. (2017), compound 8u—a coumarin-3-carboxamide bearing a para-substituted benzamide tail structurally analogous to the target compound—inhibited HDAC1 with an IC50 of 0.47 ± 0.02 µM, which is statistically indistinguishable from the FDA-approved HDAC inhibitor entinostat (IC50 = 0.41 ± 0.06 µM) [1]. Importantly, compound 8u also demonstrated pan-HDAC inhibitory activity (IC50 = 0.80–14.81 µM across HDAC isoenzymes) and cytotoxicity against six human cancer cell lines (HCT116, A2780, MCF7, PC3, HL60, A549) with IC50 values in the range of 0.53–57.59 µM, while sparing normal Huvec cells (IC50 > 100 µM) [1]. The target compound shares the critical coumarin surface recognition cap, the amide linker, and the para-substituted benzamide architecture with 8u, differing primarily in the ester substituent (ethyl vs. the specific substitution pattern of 8u). This scaffold-level activity provides a strong rationale for selecting this compound as a starting point for HDAC-focused medicinal chemistry.

HDAC1 Histone deacetylase Epigenetics Entinostat Cancer therapeutics

Commercial Availability with Defined Purity: Enabling Reproducible Research vs. In-House Synthesis

The target compound is commercially available from Life Chemicals (catalog number F1107-0133) with a reported purity of ≥90%, offered in quantities from 1 mg ($54.00) to 30 mg [1]. This contrasts with the closest ester analog (isopropyl derivative, CAS 445016-57-9) and the meta-substituted positional isomer (CAS 445020-62-2), for which commercial sourcing is primarily limited to vendors excluded from this analysis or to custom synthesis. The availability of a verified commercial source with a defined purity specification reduces batch-to-batch variability, shortens procurement timelines, and provides a traceable supply chain—factors that are critical for generating reproducible SAR data. The compound is supplied for research use only, consistent with its role as a tool compound rather than a clinical candidate, and is accompanied by a documented InChI Key (UYVRAEBNCGBIFF-UHFFFAOYSA-N) and SMILES string for unambiguous identity verification [1][2].

Commercial sourcing Purity Reproducibility Life Chemicals Quality control

High-Value Application Scenarios for Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate Based on Quantitative Differentiation Evidence


HDAC1 Inhibitor Lead Optimization: Para-Benzamide Cap Group SAR Exploration

This compound is optimally deployed as a starting scaffold for HDAC1 inhibitor lead optimization, where the para-ethyl benzoate tail serves as a modifiable surface recognition cap group. The coumarin-benzamide class has demonstrated HDAC1 IC50 values as low as 0.47 µM—comparable to the clinical agent entinostat (0.41 µM)—with >200-fold selectivity over normal Huvec cells [1]. The ethyl ester provides a synthetically accessible handle for hydrolysis to the free carboxylic acid, followed by diversification to hydroxamate, amide, or substituted benzamide zinc-binding groups. Because the para-substitution geometry is critical for HDAC pocket access (meta-substituted analogs are not represented among potent compounds in this class) [1], this specific regioisomer is the only rational choice for HDAC-focused programs.

Hepatocellular Carcinoma (HCC) Drug Discovery: Privileged 8-Methoxycoumarin Scaffold

The 8-methoxycoumarin-3-carboxamide pharmacophore has been independently validated as a privileged scaffold for hepatocellular carcinoma. Two separate 2023 studies demonstrated that N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides achieve HepG-2 IC50 values of 0.75 µM and 0.9 µM, outperforming staurosporine by 9- to 11-fold [2][3]. The target compound retains the intact 8-methoxycoumarin-3-carboxamide warhead while introducing a para-ethyl benzoate tail suitable for further SAR expansion. Researchers investigating VEGFR2 kinase and cytochrome P450 dual inhibition in HCC should prioritize this scaffold, given that compound 7 in the series was shown to interfere with DNA replication, induce S-phase cell cycle arrest, and trigger both necrosis and apoptosis in HepG-2 cells [2].

Esterase-Activated Prodrug Design: Ethyl Ester as a Tunable Hydrolysis Handle

The ethyl ester moiety of this compound provides a kinetically competent substrate for intracellular carboxylesterases (CES1/CES2), enabling a prodrug strategy in which the active carboxylic acid metabolite is liberated upon cellular entry. This is mechanistically significant because the free carboxylic acid can serve as a zinc-binding group in HDAC inhibitor design. The isopropyl ester analog, by contrast, is predicted to be hydrolyzed 3- to 10-fold more slowly due to α-branching steric hindrance [4]. Researchers designing esterase-dependent intracellular delivery systems should therefore select the ethyl ester variant to ensure timely prodrug activation, reserving the isopropyl analog for applications where metabolic stability is the overriding design criterion.

Analytical Reference Standard and Synthetic Intermediate for Coumarin Library Synthesis

With a verified GC-MS spectrum deposited in SpectraBase, a defined melting point (241 °C, chloroform solvate), and commercial availability from Life Chemicals at ≥90% purity [5][6], this compound is suitable as an analytical reference standard for HPLC/LC-MS method development and as a synthetic intermediate for parallel library synthesis. The presence of both the ethyl ester (hydrolyzable) and the amide bond (stable) provides orthogonal reactive handles for selective derivatization. The balanced LogP of 3.50 and zero Rule of 5 violations further support its use as a core scaffold in fragment-based or diversity-oriented synthesis campaigns.

Quote Request

Request a Quote for ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.